1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxylic acid functional group. The presence of chlorine and methoxy substituents on the phenyl ring further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors.
Introduction of the phenyl ring substituents: Chlorination and methoxylation reactions are employed to introduce the 2,4-dichloro and 5-methoxy groups on the phenyl ring.
Final coupling and purification: The triazole ring is then coupled with the substituted phenyl ring, followed by purification steps such as recrystallization or chromatography to obtain the final product
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. .
Chalcones: Compounds with a similar phenyl ring structure and known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-5-14-10(11(17)18)15-16(5)8-4-9(19-2)7(13)3-6(8)12/h3-4H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASESOCGOEUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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